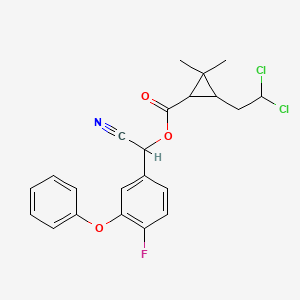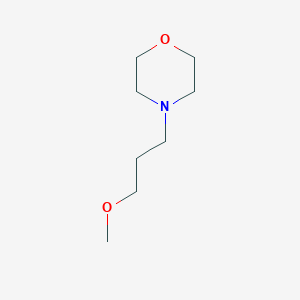
4-(3-Methoxypropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxypropyl)morpholine is an organic compound that belongs to the morpholine family Morpholine is a heterocyclic amine with both amine and ether functional groups The compound this compound has the chemical formula C8H17NO2 and is characterized by the presence of a methoxypropyl group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropyl)morpholine typically involves the reaction of morpholine with 3-methoxypropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxypropyl)morpholine undergoes various chemical reactions typical of secondary amines and ethers. Some of the key reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: N-oxides
Reduction Products: Amine derivatives
Substitution Products: Substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxypropyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized as a solvent and intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxypropyl)morpholine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and engage in nucleophilic interactions with various biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound with similar structural features but lacking the methoxypropyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Methoxyethyl)morpholine: A compound with a methoxyethyl group instead of a methoxypropyl group.
Uniqueness
4-(3-Methoxypropyl)morpholine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82057-89-4 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
4-(3-methoxypropyl)morpholine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-2-3-9-4-7-11-8-5-9/h2-8H2,1H3 |
InChI-Schlüssel |
KNZJMAOIFHKXEK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


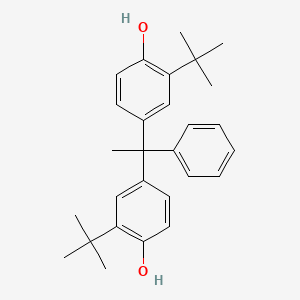
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

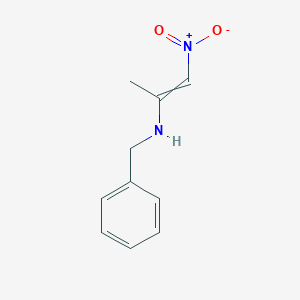
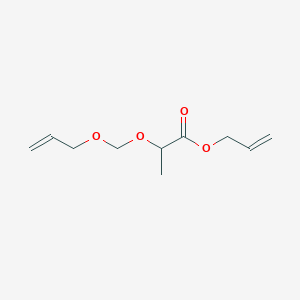
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
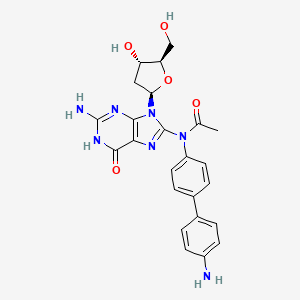
![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)


